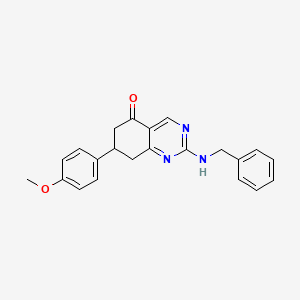

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at positions 2 and 6. The 2-position features a benzylamino group (–NH–CH₂–C₆H₅), while the 7-position is substituted with a 4-methoxyphenyl group (–C₆H₄–OCH₃). The 4-methoxyphenyl group is strongly electron-donating, influencing the compound’s photophysical behavior, while the benzylamino group contributes to steric and electronic modulation .

Properties

Molecular Formula |

C22H21N3O2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C22H21N3O2/c1-27-18-9-7-16(8-10-18)17-11-20-19(21(26)12-17)14-24-22(25-20)23-13-15-5-3-2-4-6-15/h2-10,14,17H,11-13H2,1H3,(H,23,24,25) |

InChI Key |

CHLAZODWNLEUOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the dihydroquinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative.

Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzylamine derivatives, methoxyphenyl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves several steps, typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has shown that compounds similar to 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibit significant anticancer properties. For instance, studies indicate that quinazolinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving the activation of caspases and the inhibition of NF-κB pathways .

Case Study:

In a recent study, a related compound demonstrated an IC50 value of 3.27 μg/mL against MCF-7 cells, showcasing its potential as a chemotherapeutic agent . The mechanism involved mitochondrial disruption leading to cytochrome c release and subsequent caspase activation.

Neuroprotective Effects

Quinazolinone derivatives have been explored for their neuroprotective effects in neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase (MAO) suggests a role in enhancing neurotransmitter levels, which can be beneficial in treating conditions like depression associated with neurodegeneration .

Case Study:

A series of derivatives were tested for MAO inhibition, with some compounds showing promising results that could lead to new treatments for conditions such as Alzheimer’s disease .

Antimicrobial Properties

The antimicrobial activity of quinazolinones has been documented against various pathogens. Studies indicate that certain derivatives exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 18 |

| Compound B | Escherichia coli | 15 |

| Compound C | Pseudomonas aeruginosa | 20 |

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Substituent Variations

Photophysical Properties

- Emission Spectra :

- The target compound’s 4-methoxyphenyl group induces a red-shifted emission due to intramolecular charge transfer (ICT), but emission intensity is reduced compared to derivatives with weaker electron-donating groups (e.g., H or F substituents) .

- Compounds with electron-withdrawing groups (e.g., 4-Cl-phenyl in ) exhibit blue-shifted emissions but higher intensity due to restricted ICT .

- UV-Vis Absorption :

Solubility and Bioactivity

- Morpholinoethylamino Derivatives (e.g., ): Enhanced water solubility due to the morpholine ring, making them more suitable for biological applications.

- Benzylamino vs.

- Furan-Substituted Analogs (e.g., ): The furan ring introduces heterocyclic conjugation, leading to distinct electronic profiles compared to the benzylamino group.

Key Research Findings

- ICT Modulation : The 4-methoxyphenyl group in the target compound promotes ICT, but excessive electron donation (e.g., multiple OCH₃ groups) can reduce emission efficiency .

- Solvent Effects : Polar solvents like DMF amplify red shifts in emission spectra for electron-rich derivatives, as observed in the target compound and analogs (e.g., ).

- Biological Relevance: Derivatives with hydrophilic substituents (e.g., morpholinoethylamino in ) show improved pharmacokinetic profiles compared to hydrophobic analogs like the target compound.

Biological Activity

2-(Benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone family, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazolinone core with benzylamino and methoxyphenyl substituents. Its molecular formula is .

| Property | Value |

|---|---|

| IUPAC Name | 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one |

| Molecular Formula | C21H19N3O |

| Molecular Weight | 333.39 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and inhibition profile against various enzymes have been studied, indicating its potential as an enzyme inhibitor.

- Enzyme Inhibition : The compound has shown promise as a competitive inhibitor for tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for conditions related to hyperpigmentation.

- Antioxidant Activity : It has demonstrated strong antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For example, studies have shown that similar quinazolinone derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Antimicrobial Activity

Quinazolinone derivatives are often evaluated for their antimicrobial properties. Preliminary studies suggest that 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, which could make this compound a candidate for treating inflammatory diseases.

Case Studies

- Tyrosinase Inhibition : A study focused on the synthesis and evaluation of tyrosinase inhibitors found that derivatives structurally related to 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibited significant inhibition of tyrosinase activity in vitro. The most potent derivatives showed IC50 values comparable to established inhibitors like kojic acid .

- Antioxidant Studies : In vitro assays demonstrated that the compound effectively scavenged free radicals such as DPPH and ABTS radicals, indicating its potential utility in formulations aimed at reducing oxidative stress .

- Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that quinazolinone derivatives can induce apoptosis via mitochondrial pathways. Specific studies on related compounds have shown increased cytotoxicity against breast cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one?

- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization, nucleophilic substitution, and functional group protection. Key steps:

- Cyclization : React a substituted quinazolinone precursor with benzylamine under reflux in anhydrous solvents (e.g., DMF or THF) .

- Substituent Introduction : Introduce the 4-methoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation, optimizing temperature (80–120°C) and catalytic conditions (e.g., Pd catalysts) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMF/ethanol) to achieve >95% purity .

Q. What are the critical safety and storage protocols for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry, ventilated area. Avoid proximity to oxidizing agents or ignition sources .

- Handling : Use fume hoods, nitrile gloves, and lab coats. In case of spillage, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Stability : Monitor degradation via HPLC; hydrolytic decomposition may occur under extreme pH or humidity .

Q. How can researchers confirm the molecular identity of synthesized batches?

- Methodological Answer :

- Spectroscopic Analysis : Combine H/C NMR (DMSO-d6 or CDCl3) to verify substituent positions and hydrogen bonding patterns .

- Mass Spectrometry : Use high-resolution ESI-MS or MALDI-TOF to confirm exact mass (e.g., [M+H] peaks) and rule out byproducts .

- Elemental Analysis : Validate C/H/N/O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in dihydroquinazolinone derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. SHELX programs (SHELXL for refinement) optimize bond geometry and electron density maps .

- Challenges : Address disorder in flexible substituents (e.g., benzylamino groups) via restrained refinement and occupancy adjustments .

- Validation : Cross-check with DFT-calculated structures (e.g., Gaussian 09) for bond-length agreement (<0.02 Å deviation) .

Q. What experimental designs are effective for evaluating antitumor activity?

- Methodological Answer :

- Cell Lines : Screen against U251 (glioblastoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma) using dose-response curves (1–100 μM) .

- Assays : Perform SRB (sulforhodamine B) protein staining for IC50 determination. Include positive controls (e.g., doxorubicin) and triplicate measurements .

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and target inhibition (e.g., kinase assays or Western blotting for caspase-3 activation) .

Q. How can enantioselective synthesis be achieved for chiral dihydroquinazolinones?

- Methodological Answer :

- Chiral Catalysts : Employ Evans oxazolidinones or Sharpless epoxidation to introduce stereocenters. For example, use (R)-BINOL-derived catalysts for asymmetric cyclization .

- Resolution Techniques : Separate enantiomers via chiral HPLC (Chiralpak® columns) or enzymatic resolution (lipases in organic solvents) .

- Validation : Confirm enantiopurity using polarimetry ([α] values) and circular dichroism (CD) spectroscopy .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Source Analysis : Compare cell line genetic profiles (e.g., p53 status in HeLa vs. U251) and assay conditions (serum concentration, incubation time) .

- Dosage Optimization : Re-test compounds under standardized protocols (e.g., 48-h exposure in RPMI-1640 medium) .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .

Q. What structural modifications enhance the bioactivity of dihydroquinazolinones?

- Methodological Answer :

- SAR Strategies :

- Methoxy Group Positioning : Para-substitution on phenyl rings improves lipophilicity and target binding (logP optimization) .

- Benzylamino Variants : Replace benzyl with heteroaromatic groups (e.g., pyridyl) to modulate solubility and BBB penetration .

- Validation : Test analogs in parallel using 3D QSAR (CoMFA/CoMSIA) and molecular docking (AutoDock Vina) against targets like monoamine oxidases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.